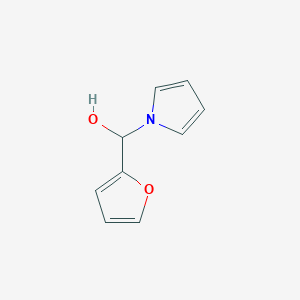

Furan-2-yl(1H-pyrrol-1-yl)methanol

Description

Significance of Furan- and Pyrrole-Containing Heterocycles as Central Scaffolds in Complex Organic Molecules

Furan (B31954) and pyrrole (B145914) are fundamental five-membered aromatic heterocycles that are integral components of a vast number of natural products, pharmaceuticals, and advanced materials. ksu.edu.salimu.edu.ly The pyrrole ring, for instance, is the core structure of porphyrins, which are essential to life in the form of heme in blood and chlorophyll (B73375) in plants. ksu.edu.sa Furan moieties are widely found in secondary plant metabolites, particularly terpenoids. ksu.edu.sa

The aromaticity of these rings dictates their chemical behavior. Both are considered aromatic as they fulfill Hückel's rule with a delocalized sextet of π-electrons. limu.edu.lyquimicaorganica.org However, the nature of the heteroatom (oxygen in furan, nitrogen in pyrrole) leads to differences in their aromatic character and reactivity. Pyrrole is generally more reactive towards electrophilic substitution than furan. ksu.edu.sa This difference arises because nitrogen is less electronegative than oxygen, allowing it to better share its lone pair of electrons to the aromatic system, thus making the carbon atoms in the pyrrole ring more electron-rich. quimicaorganica.orgslideshare.net This inherent reactivity makes them versatile building blocks for the synthesis of more complex molecular structures.

Overview of Heterocyclic Carbinols as Versatile Synthetic Intermediates

Heterocyclic carbinols, or heterocyclic methanols, are compounds where a hydroxyl-bearing methyl group is attached to a heterocyclic ring. This functional group arrangement makes them exceptionally useful as synthetic intermediates. The hydroxyl group can be readily converted into a variety of other functional groups or used to connect the heterocycle to other molecular fragments.

For instance, the carbinol moiety can be oxidized to an aldehyde or carboxylic acid, or the hydroxyl group can be substituted by halogens or other nucleophiles. These transformations open up pathways to a wide range of derivatives. Phenyl(trichloromethyl)carbinol, for example, has been shown to react with various nucleophiles to form a range of different heterocyclic compounds. charite.de This versatility makes heterocyclic carbinols key strategic intermediates in the multi-step synthesis of complex target molecules, including pharmaceutically active compounds. mdpi.com

Advanced Structural Description and Unique Features of Furan-2-yl(1H-pyrrol-1-yl)methanol within the Class of Biheteroaryl Methanols

This compound is a biheteroaryl methanol (B129727) characterized by a central methanol carbon atom that bridges a furan ring at its 2-position and a pyrrole ring at its nitrogen atom (N-1 position). This specific arrangement distinguishes it from other furan-pyrrole systems where the rings might be directly bonded or linked through a different spacer.

The key structural features of this molecule are:

Two distinct aromatic heterocycles: It contains both an electron-rich pyrrole ring and a furan ring, which is also aromatic but with a more electronegative oxygen atom. quimicaorganica.org

A carbinol bridge: The -CH(OH)- group links the two heterocyclic systems. This carbinol is a stereocenter, meaning the compound can exist as a pair of enantiomers.

N-substitution on the pyrrole: The pyrrole ring is substituted at the nitrogen atom, which influences its electronic properties and reactivity compared to an unsubstituted pyrrole.

The combination of these features in a single molecule results in a unique chemical entity. The molecule possesses two different heteroaromatic systems, which can potentially interact electronically through the methanol bridge. The presence of the hydroxyl group provides a reactive handle for further synthetic modifications, allowing for the construction of more elaborate molecular architectures. While specific research on this compound is not extensively documented in publicly available literature, its structure suggests significant potential as a building block in medicinal chemistry and materials science. The synthesis of related biheteroaryl systems is an active area of research, often employing cross-coupling strategies. chim.itnih.gov

Data Tables

To provide context for the properties of this compound, the following tables summarize key data for its constituent heterocycles and related carbinols.

Table 1: Physical and Chemical Properties of Parent Heterocycles

| Property | Furan | Pyrrole |

| Formula | C₄H₄O | C₄H₄NH |

| Molar Mass | 68.07 g/mol | 67.09 g/mol |

| Boiling Point | 31.4 °C | 129-131 °C |

| Melting Point | -85.6 °C | -23 °C |

| Aromaticity Order | Furan < Pyrrole | Pyrrole > Furan |

| Data sourced from multiple references. ksu.edu.salimu.edu.ly |

Table 2: Properties of Related Heterocyclic Carbinols

| Compound | Formula | Molar Mass | Boiling Point |

| Furan-2-ylmethanol | C₅H₆O₂ | 98.10 g/mol | 170-171 °C |

| (1H-Pyrrol-2-yl)methanol | C₅H₇NO | 97.12 g/mol | 246.3 °C (predicted) |

| Data sourced from multiple references. charite.de |

Structure

3D Structure

Properties

Molecular Formula |

C9H9NO2 |

|---|---|

Molecular Weight |

163.17 g/mol |

IUPAC Name |

furan-2-yl(pyrrol-1-yl)methanol |

InChI |

InChI=1S/C9H9NO2/c11-9(8-4-3-7-12-8)10-5-1-2-6-10/h1-7,9,11H |

InChI Key |

JVNPDMPQAZYOCK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C=C1)C(C2=CC=CO2)O |

Origin of Product |

United States |

Sophisticated Synthetic Methodologies for Furan 2 Yl 1h Pyrrol 1 Yl Methanol and Analogous Furan Pyrrole Carbinols

Modern Synthetic Pathways for the Furan-Pyrrole Connectivity

The creation of the bond between the furan (B31954) and pyrrole (B145914) heterocycles is a critical step in the synthesis of the target carbinols. Various powerful reactions have been developed to achieve this, ranging from classic organometallic couplings to elegant multi-component strategies.

Grignard and Related Organometallic Coupling Reactions for Furan-Pyrrole Construction

Organometallic coupling reactions, particularly those involving Grignard reagents, represent a cornerstone in the synthesis of furan-pyrrole systems. researchgate.net The general approach involves the reaction of a Grignard reagent derived from a halogenated furan or pyrrole with a suitable electrophilic partner.

A common strategy employs the addition of a Grignard reagent to an aldehyde. For instance, the reaction of a pyrrole-based Grignard reagent with furan-2-carbaldehyde can lead to the formation of the desired furan-pyrrole carbinol directly. researchgate.net Conversely, a furan-derived Grignard reagent can be reacted with a pyrrole aldehyde. These reactions are typically rapid and can result in a quantitative conversion to the carbinol. researchgate.net

The Corey-House synthesis, a versatile method for forming carbon-carbon bonds, can also be adapted for furan-pyrrole coupling. libretexts.org This involves the reaction of a lithium dialkylcuprate (Gilman reagent), which can be prepared from an organolithium compound and a copper(I) halide, with an organohalide. libretexts.org This method offers a pathway to unsymmetrical alkanes and can be applied to couple furan and pyrrole precursors. libretexts.org

The following table summarizes representative Grignard reactions for the synthesis of furan-pyrrole carbinols:

| Furan Precursor | Pyrrole Precursor | Reagent | Product | Reference |

| Furan-2-carbaldehyde | Pyrrolylmagnesium bromide | Grignard Reagent | Furan-2-yl(1H-pyrrol-2-yl)methanol | researchgate.net |

| 2-Bromofuran | N-Protected 2-pyrrolecarboxaldehyde | Mg, then aldehyde | (Furan-2-yl)(N-protected-pyrrol-2-yl)methanol | researchgate.net |

| Furan | Pyrrole-2-carbaldehyde | n-BuLi, then aldehyde | (Furan-2-yl)(1H-pyrrol-2-yl)methanol | researchgate.net |

This table is illustrative and specific reaction conditions may vary.

Multi-Component Reactions and Condensation Strategies for Furan-Pyrrole Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules like furan-pyrrole carbinols. rsc.orgresearchgate.net Condensation reactions also play a pivotal role in constructing these heterocyclic systems.

Chalcones, which are α,β-unsaturated ketones, serve as versatile intermediates in the synthesis of various heterocyclic compounds. mdpi.comresearchgate.netnih.gov The Claisen-Schmidt condensation is a widely used method for preparing chalcones, involving the base-catalyzed reaction of an aldehyde with a ketone. nih.gov

In the context of furan-pyrrole systems, a chalcone (B49325) bearing both furan and pyrrole moieties can be synthesized and subsequently modified to introduce the carbinol group. For example, the condensation of 2-acetylfuran (B1664036) with pyrrole-2-carboxaldehyde can yield a furan-pyrrole chalcone. ekb.eg This chalcone can then undergo further reactions, such as reduction of the carbonyl group, to afford the desired carbinol.

A notable example is the synthesis of (5'-(Furan-2-yl)-3',4'-dihydro-1H,2'H-[2,3'-bipyrrol]-2'-yl)methanol. ekb.eg This compound was synthesized from a chalcone derived from 2-acetylfuran and pyrrole-2-carboxaldehyde, which then reacted with an amino acid in an alkaline medium. ekb.eg

The reaction between furan-2-carbaldehyde (furfural) and pyrrole derivatives is a direct and widely explored route to furan-pyrrole linked structures. mdpi.comnih.gov These reactions often proceed via condensation mechanisms. For instance, the Erlenmeyer-Plöchl reaction, which involves the condensation of an aldehyde with hippuric acid, can be utilized with furan-2-carboxaldehydes to produce azlactones, which are valuable intermediates for further transformations. mdpi.com

The Paal-Knorr synthesis, a classical method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds, can also be conceptually applied. wikipedia.orgorganic-chemistry.org By designing a suitable 1,4-dicarbonyl precursor that incorporates both furan and pyrrole fragments, a cyclization reaction can lead to the desired linked heterocyclic system.

Furthermore, direct condensation of furan-2-carbaldehyde with pyrrole in the presence of an acid catalyst can lead to the formation of dipyrromethanes, which can be further functionalized.

Derivatization of Furan- and Pyrrole-Substituted Precursors

Another effective strategy involves starting with pre-existing furan or pyrrole rings and introducing the other heterocycle through a series of chemical transformations. This approach allows for a high degree of control over the final structure.

For example, a furan derivative containing a suitable functional group, such as an aldehyde or a halide, can be used as a scaffold to build the pyrrole ring. The Paal-Knorr pyrrole synthesis, which involves the reaction of a 1,4-diketone with a primary amine, can be employed here. wikipedia.org A furan-containing 1,4-diketone could be reacted with ammonia (B1221849) or a primary amine to construct the pyrrole ring.

Conversely, a pyrrole derivative can be functionalized to introduce the furan ring. Gold-catalyzed cycloisomerization of allenones has been shown to be an efficient method for the synthesis of furans. organic-chemistry.org A pyrrole-substituted allenone could potentially undergo such a cyclization to form the desired furan-pyrrole structure.

Formation of the Carbinol Moiety

The final and crucial step in the synthesis of furan-2-yl(1H-pyrrol-1-yl)methanol and its analogs is the introduction of the carbinol (hydroxymethyl) group. This is typically achieved through the reduction of a corresponding carbonyl compound, such as a ketone or an aldehyde.

The most common method for forming the carbinol moiety is the reduction of a furan-pyrrole ketone. This ketone precursor can be synthesized through various methods, including Friedel-Crafts acylation of a furan or pyrrole with an appropriate acyl halide or anhydride (B1165640). Once the ketone is obtained, it can be reduced to the secondary alcohol (carbinol) using a variety of reducing agents.

Commonly used reducing agents for this transformation include:

Sodium borohydride (B1222165) (NaBH₄): A mild and selective reducing agent, often used for the reduction of ketones and aldehydes.

Lithium aluminum hydride (LiAlH₄): A powerful reducing agent capable of reducing a wide range of carbonyl compounds.

Grignard reagents: As mentioned earlier, the addition of a Grignard reagent to a furan- or pyrrole-based aldehyde directly yields the carbinol. researchgate.net

An alternative route to the carbinol involves the reaction of an organometallic reagent with an aldehyde. For example, the addition of a pyrrolylmagnesium bromide to furan-2-carbaldehyde directly affords furan-2-yl(1H-pyrrol-2-yl)methanol. researchgate.net This one-step process is highly efficient and avoids the need for a separate reduction step.

Asymmetric Reduction Methodologies for Ketone Precursors (e.g., Furan-2-yl(1H-pyrrol-1-yl)ketone)

The asymmetric reduction of prochiral ketones is a cornerstone of modern organic synthesis for producing enantiomerically pure secondary alcohols. This approach is highly relevant for the synthesis of chiral furan-pyrrole methanols from their corresponding ketone precursors.

Biocatalysis offers an environmentally friendly and highly selective alternative to traditional chemical methods. The use of whole-cell systems or isolated enzymes for the asymmetric reduction of ketones can provide access to enantiopure alcohols with high yields and excellent enantioselectivities. Marine-derived fungi, for instance, have been successfully employed for the asymmetric reduction of various aromatic ketones. nih.gov

In a typical biocatalytic setup, either growing or resting cells of a selected microbial strain are used. nih.gov For example, the marine-derived fungus Rhodotorula rubra AS 2.2241 has demonstrated the ability to reduce ketone substrates. nih.gov The process involves incubating the ketone precursor with the fungal cells in a suitable medium. The enzymes within the cells, such as carbonyl reductases, facilitate the stereoselective transfer of a hydride to the carbonyl group, yielding a chiral alcohol. nih.gov Optimization of reaction conditions, including pH, temperature, and cell growth stage, is critical for achieving high conversion and enantiomeric excess (ee). nih.gov Resting cells, in particular, have shown the capacity to be recycled multiple times without a significant loss of activity. nih.gov

Table 1: Example of Biocatalytic Asymmetric Reduction of an Aromatic Ketone

| Substrate | Biocatalyst (Resting Cells) | Time (h) | Yield (%) | Enantiomeric Excess (ee, %) | Configuration |

|---|---|---|---|---|---|

| Aromatic Ketone 1b | R. rubra AS 2.2241 (24-h grown) | 24 | 89 | 99 | (S) |

Data sourced from a study on the asymmetric reduction of ketones using marine-derived fungi. nih.gov

Transition metal catalysis provides a powerful and versatile platform for the asymmetric reduction of ketones. Catalysts based on iridium, rhodium, ruthenium, and palladium, combined with chiral ligands, are widely used for both direct hydrogenation (using H₂) and transfer hydrogenation (using a hydrogen donor like isopropanol (B130326) or formic acid). researchgate.netsemanticscholar.orgacs.orgacs.org

For furan- and pyrrole-containing ketones, iridium-based catalysts have shown significant promise. For example, iridium complexes featuring chiral diamine ligands or phosphine-phosphoramidite ligands can effectively catalyze the asymmetric hydrogenation of N-aryl and N-alkyl imines, including those containing furan rings, to produce chiral amines with high enantioselectivity. semanticscholar.orgacs.org Similar catalytic systems are applicable to ketone reduction. The mechanism often involves the formation of a metal-hydride species that delivers hydrogen to the substrate in a highly organized, stereodetermining transition state, influenced by noncovalent interactions between the ligand and the substrate. acs.orgnih.gov

Palladium catalysts modified with chiral auxiliaries, such as cinchonidine, have been used for the enantioselective hydrogenation of furan carboxylic acids, achieving high yields and moderate enantioselectivity. researchgate.net This methodology, while applied to a carboxylic acid, demonstrates the potential of chirally modified palladium catalysts for the asymmetric reduction of the furan ring system, a principle extensible to furan-ketone precursors. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Asymmetric Hydrogenation

| Substrate Type | Catalyst System | Product Type | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| N-alkyl α-aryl furan-containing imines | Ir/(S,S)-f-Binaphane | Chiral Amines | Up to 90 |

| Furan-2-carboxylic acid | Cinchonidine-modified Pd/Al₂O₃ | (S)-Tetrahydrofuran-2-carboxylic acid | 32 |

| Pyrrole-fused benzodiazepines | Ir/C₄-TunePhos | Chiral Cyclic Amines | Moderate to Excellent |

Data compiled from studies on iridium- and palladium-catalyzed asymmetric hydrogenations. researchgate.netsemanticscholar.orgacs.org

Catalytic Enantioselective Cycloaddition Reactions yielding Pyrrole-Derived Carbinols

Catalytic enantioselective cycloaddition reactions represent a sophisticated strategy for constructing complex heterocyclic scaffolds with multiple stereocenters in a single step. An organocatalytic, highly enantioselective [6+2]-cycloaddition of 2-methide-2H-pyrroles with aldehydes provides a novel and direct route to densely substituted 2,3-dihydro-1H-pyrrolizin-3-ols, a class of pyrrole-derived carbinols. nih.govacs.org

This process is typically catalyzed by a chiral BINOL-derived phosphoric acid. nih.govacs.org The reaction begins with the in-situ generation of a reactive 2-methide-2H-pyrrole (an azafulvene) from a 1H-pyrrole-2-carbinol precursor through dehydration. nih.govacs.org The chiral phosphoric acid catalyst forms a hydrogen-bonded intermediate with the pyrrole methide, which then undergoes a cycloaddition with an aryl acetaldehyde. bohrium.com This methodology allows for the creation of three contiguous stereocenters with high diastereo- and enantioselectivity. nih.govacs.org Introducing an electron-withdrawing group at the C5 position of the pyrrole ring is a key strategy to prevent undesired oligomerization by deactivating the pyrrole core. rsc.org

Table 3: Organocatalytic Enantioselective [6+2]-Cycloaddition of Pyrrole-2-Carbinols with Aryl Acetaldehydes

| Pyrrole-2-Carbinol (1) Substituent | Aryl Acetaldehyde (2) Substituent | Product (4) | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Ratio (er) |

|---|---|---|---|---|---|

| 5-CO₂Et | Phenyl | 4a | 65 | >20:1 | 98:2 |

| 5-CO₂Et | 4-Methoxyphenyl | 4m | 70 | >20:1 | 98.5:1.5 |

| 5-CO₂Et, 4-Br | Phenyl | 4t | 51 | >20:1 | 98.5:1.5 |

| 5-CO₂Et | 2-Methylphenyl | 4u | 32 | 15:1 | 89:11 |

Data sourced from research on catalytic, enantioselective cycloadditions. nih.gov

Strategies for Controlling Stereochemistry in Furan-Pyrrole Methanol (B129727) Synthesis

The precise control of stereochemistry is paramount in modern synthetic chemistry. For furan-pyrrole methanols, which can possess multiple stereogenic centers, both diastereoselective and enantioselective strategies are employed to access specific stereoisomers.

Diastereoselective synthesis aims to control the relative configuration of multiple stereocenters within a molecule. This can be achieved through various means, including catalyst control, substrate control, or the use of chiral auxiliaries.

One strategy involves the diastereoselective formal conjugate addition of heteroarenes like furans and pyrroles to cyclic enone derivatives, promoted by an aluminum catalyst. nih.gov This method proceeds through a cascade reaction involving a Diels-Alder cycloaddition, C-C bond cleavage, and intramolecular migration, ultimately yielding β-furan/pyrrole substituted cyclohexenone products with high diastereoselectivity. nih.gov

Another approach involves the diastereoselective reduction of a ketone adjacent to an existing stereocenter. For example, the reduction of a tricyclic indolizidinone ketone with sodium borohydride in methanol afforded the corresponding alcohol as a single diastereomer. researchgate.net The stereochemical outcome is dictated by the hydride attacking from the less sterically hindered face of the molecule. researchgate.net Similarly, highly diastereoselective hydroborations of silyl (B83357) enol ethers derived from allenyl adducts have been used to produce hydroxylated intermediates, which can then be cyclized to form substituted furan and pyrrole derivatives. researchgate.net

Enantioselective synthesis focuses on producing one enantiomer of a chiral molecule in excess over the other. The methodologies discussed previously are prime examples of strategies to generate chiral furan-pyrrole methanols and their analogs with high enantiopurity.

Biocatalytic Reductions: As detailed in section 2.2.1.1, the use of enzymes or whole-cell systems provides a direct route to enantiopure carbinols from prochiral ketones, often achieving excellent enantiomeric excess (>99% ee). nih.gov

Transition Metal-Catalyzed Hydrogenation: Chiral transition metal complexes, particularly those of iridium and rhodium, are highly effective for the enantioselective hydrogenation of ketone and imine precursors, yielding chiral alcohols and amines with high ee values. semanticscholar.orgacs.org This method offers broad substrate scope and high catalytic efficiency.

Organocatalytic Cycloadditions: As shown in section 2.2.2, chiral Brønsted acids like BINOL-derived phosphoric acids can catalyze cycloaddition reactions to construct complex carbinols with multiple stereocenters, controlling both relative and absolute stereochemistry with high fidelity (up to 98.5:1.5 er). nih.govacs.org

Central-to-Axial Chirality Conversion: An innovative strategy involves the oxidation of enantioenriched dihydrofuran precursors to generate axially chiral furans. acs.org This approach demonstrates how stereochemical information can be transferred from a stereocenter to a chiral axis, opening new avenues for synthesizing complex chiral molecules. acs.org

Green Chemistry Principles Applied to the Synthesis of Furan-Pyrrole Methanols

The synthesis of complex heterocyclic compounds such as this compound and its analogs is increasingly guided by the principles of green chemistry. These principles advocate for the development of chemical processes that are environmentally benign, economically viable, and sustainable. royalsocietypublishing.org This involves the use of renewable feedstocks, atom-efficient reactions, safer solvents, and catalytic systems that minimize waste and energy consumption.

A significant advancement in the green synthesis of the pyrrole moiety, a core component of the target molecule, is the modification of the classic Paal-Knorr reaction. rgmcet.edu.inpensoft.net This reaction, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, has been adapted to incorporate greener catalysts and reaction conditions. rgmcet.edu.inpensoft.net

One of the cornerstones of green chemistry is the use of renewable resources. Furan derivatives, which form the other key part of the target carbinols, can be sourced from biomass. chim.itpolimi.it For instance, 2,5-hexanedione, a precursor for pyrrole synthesis, can be derived from hexose (B10828440) sugars. rsc.org This shift from fossil fuel-based starting materials to biomass-derived platforms represents a major step towards more sustainable chemical manufacturing. chim.it

Eco-Friendly Catalytic Systems

Modern synthetic strategies are moving away from harsh and stoichiometric reagents towards more efficient and recyclable catalysts. For the synthesis of furan-pyrrole structures, a variety of green catalytic systems have been explored.

Heterogeneous Catalysts: Solid acid catalysts like silica-supported sulfuric acid, aluminas, and zeolites offer significant advantages. rgmcet.edu.inrsc.orgmdpi.com They are easily separated from the reaction mixture, can be recycled multiple times, and often allow for reactions to proceed under solvent-free conditions, which simplifies purification and reduces waste. rgmcet.edu.inmdpi.com For example, commercially available aluminas have been used for the Paal-Knorr synthesis of N-substituted pyrroles with high yields and short reaction times under solvent-free conditions. mdpi.com Similarly, a Lewis acidic Hf-doped mesoporous SBA-15 catalyst has been developed for the synthesis of N-aryl pyrroles directly from bio-based furans and arylamines. acs.org

Biodegradable and Natural Catalysts: In a push for ultimate sustainability, researchers have employed natural and biodegradable catalysts. Lactic acid has been successfully used as a green catalyst for the one-pot, four-component synthesis of pyrrole and furan derivatives in ethanol (B145695) at room temperature. researchgate.net Even grape juice has been reported as a catalyst for the Paal-Knorr reaction, highlighting the potential of readily available, non-toxic natural products in organic synthesis. researchgate.net

Metal Catalysts for Atom Economy: While some metal catalysts can be toxic, modern approaches focus on using less hazardous metals in catalytic amounts to facilitate highly atom-efficient reactions. Copper(II) chloride, for instance, has been used for the synthesis of substituted furans and pyrroles. acs.org Ruthenium and manganese-based pincer complexes have also been employed for the dehydrogenative coupling of alcohols and amines to form pyrroles, with water and hydrogen gas as the only byproducts, epitomizing atom economy. rsc.orgorganic-chemistry.org

Photocatalysis and Electrochemistry: Emerging as powerful green technologies, photochemical and electrochemical methods offer new routes for pyrrole synthesis under mild conditions. rsc.org A novel photocatalytic strategy has been developed to directly convert furans into pyrroles by swapping the oxygen atom with a nitrogen group, a process initiated by single electron transfer. sciengine.comresearchgate.net

| Catalyst Type | Example Catalyst | Reaction | Solvent/Conditions | Key Green Advantages | Reference |

|---|---|---|---|---|---|

| Heterogeneous Acid | CATAPAL 200 (Alumina) | Paal-Knorr Pyrrole Synthesis | Solvent-free, 60°C | Reusable, commercially available, high yields, short reaction time. | mdpi.com |

| Heterogeneous Lewis Acid | Hf-doped SBA-15 | N-Aryl Pyrrole Synthesis from Furans | Toluene, 150°C | Utilizes biomass-derived starting materials, direct conversion. | acs.org |

| Biodegradable Acid | Lactic Acid | One-pot Pyrrole/Furan Synthesis | Ethanol, Room Temperature | Non-toxic, inexpensive, clean work-up, high yields. | researchgate.net |

| Metal Complex | Manganese Pincer Complex | Dehydrogenative Coupling | Solvent-free | High atom economy (byproducts are H₂ and H₂O), non-precious metal. | organic-chemistry.org |

| Photocatalyst | Acridinium-based Photocatalyst | Furan-to-Pyrrole Conversion | Visible light, Room Temperature | Mild conditions, redox-neutral, novel skeletal editing. | sciengine.comresearchgate.net |

Advancements in Reaction Conditions

The application of green chemistry principles also extends to the physical conditions of the reaction.

Green Solvents: There is a strong emphasis on replacing hazardous organic solvents with greener alternatives. Water has been shown to be a suitable medium for the Paal-Knorr synthesis, and in some cases, can even act as a catalyst. researchgate.net Ethanol is another commonly used green solvent. researchgate.net

Solvent-Free Reactions: Whenever possible, conducting reactions without a solvent is ideal. mdpi.comtandfonline.com This not only reduces waste but can also lead to faster reaction times and simpler product isolation.

Alternative Energy Sources: Microwave irradiation and ultrasound are being increasingly used to drive reactions more efficiently. pensoft.netmdpi.com Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to minutes, increase yields, and lower energy consumption compared to conventional heating. pensoft.net

One-Pot and Multicomponent Reactions

| Method | Catalyst | Solvent | Conditions | Advantages/Disadvantages | Reference |

|---|---|---|---|---|---|

| Conventional Paal-Knorr | Mineral Acids (e.g., H₂SO₄) | Organic Solvents (e.g., Acetic Acid) | Prolonged heating | Harsh conditions, potential for side reactions and degradation of sensitive substrates. | rgmcet.edu.in |

| Green Paal-Knorr | FeCl₃ | Water | Room Temperature | Mild conditions, environmentally friendly solvent, excellent yields. | organic-chemistry.org |

| Green Paal-Knorr | CATAPAL 200 (Alumina) | Solvent-free | 60°C, 45 min | No solvent, reusable catalyst, high yields, clean reaction profile. | mdpi.com |

| Microwave-Assisted | UO₂(NO₃)₂·6H₂O | Ethanol | Microwave irradiation | Drastically reduced reaction times, higher yields compared to conventional heating. | pensoft.net |

Mechanistic Investigations and Reaction Pathway Elucidation for Furan Pyrrole Methanol Chemistry

Detailed Analysis of Reaction Mechanisms and Catalytic Cycles

The transformation of furans to pyrroles can be achieved through various mechanistic pathways, prominently featuring photocatalytic and acid-catalyzed routes.

A novel and efficient strategy involves a photocatalytic, redox-neutral atom exchange process. nih.gov This method facilitates the direct conversion of a furan (B31954) to its pyrrole (B145914) counterpart in a single intermolecular reaction at room temperature. nih.govresearchgate.net The proposed mechanism is initiated by a polarity inversion (umpolung) of the furan ring through a single electron transfer (SET) from the furan to a photoexcited acridinium-based catalyst. nih.govsciengine.com

The key steps in this photocatalytic cycle are:

Photoexcitation and Oxidation: The photocatalyst (PC), upon irradiation with light, enters an excited state (PC*) with high oxidation potential. It then oxidizes the furan (e.g., 3-phenylfuran) to a furan radical cation intermediate. sciengine.com

Nucleophilic Attack: A primary amine, acting as the nitrogen source, attacks the furan radical cation. sciengine.com

C-O Bond Cleavage: The resulting intermediate undergoes an intramolecular cleavage of the C-O bond. sciengine.comkaist.ac.kr

Reduction and Rearomatization: The ring-opened intermediate is then reduced by the reduced photocatalyst (PC•−), followed by protonation and tautomerization to yield the final pyrrole product, regenerating the ground-state photocatalyst. sciengine.com

This process avoids harsh conditions and is compatible with a wide array of furan derivatives and nitrogen nucleophiles. nih.govkaist.ac.kr

Another fundamental pathway is the Paal-Knorr synthesis, which constructs the heterocyclic ring from a 1,4-dicarbonyl compound. wikipedia.org While not a direct conversion of a pre-existing furan, the principles are foundational. For pyrrole synthesis, a 1,4-diketone reacts with a primary amine or ammonia (B1221849) under acidic conditions. wikipedia.org The mechanism involves:

Protonation of one carbonyl group.

Intramolecular nucleophilic attack by the amine to form a hemiaminal.

A second intramolecular attack by the resulting hydroxyl on the other carbonyl (or its protonated form) to form a 2,5-dihydroxytetrahydropyrrole derivative.

Dehydration to eliminate two molecules of water and form the aromatic pyrrole ring. wikipedia.org

Acid-catalyzed dehydrative cyclizations are also employed. For instance, gold-catalyzed cyclization of heteroatom-substituted propargylic alcohols provides a rapid route to furans and pyrroles. organic-chemistry.org Similarly, Brønsted acids like p-toluenesulfonic acid (p-TSA) can catalyze the heterocyclization of γ-hydroxy-α,β-unsaturated ketones to form furans, proceeding via in situ deprotection and subsequent dehydrative cyclization. rsc.org

Identification and Characterization of Reactive Intermediates

The elucidation of reaction pathways relies heavily on the identification and characterization of transient intermediates. In the photocatalytic furan-to-pyrrole conversion, several key intermediates have been proposed and studied. The process begins with the formation of a furan radical cation (Intermediate I-1) after single electron transfer to the excited photocatalyst. sciengine.com This highly reactive species is then susceptible to nucleophilic attack by an amine, leading to a second intermediate (Intermediate II-1). sciengine.com Subsequent C-O bond cleavage results in a ring-opened intermediate , which is a critical step before re-cyclization to form the pyrrole ring. sciengine.comkaist.ac.kr

In transformations initiated by singlet oxygen, the primary intermediate is an endoperoxide . This species is formed via a [4+2] cycloaddition of singlet oxygen across the furan diene system. mdpi.com This endoperoxide is unstable and can rearrange or be trapped by nucleophiles. In the presence of a solvent like methanol (B129727), the endoperoxide can open to form a hydroperoxide intermediate , which can be reduced to a more stable hemiketal . uoc.gr

In other synthetic routes, such as the transfer of substituents to the pyrrole or furan core, 7-oxa/azanorbornadienes serve as key bicyclic intermediates. These compounds, formed from a Diels-Alder reaction, can undergo a subsequent inverse electron demand Diels-Alder (iEDDA) reaction followed by retro-Diels-Alder (rDA) fragmentation to yield the desired substituted heterocycle. acs.org

Influence of Catalyst Structure and Solvent Environment on Reaction Kinetics and Selectivity

The efficiency and outcome of furan-pyrrole transformations are profoundly influenced by the choice of catalyst and solvent. These factors dictate reaction rates, yields, and the selective formation of desired products over potential side products.

Catalyst Structure: In photocatalytic conversions, the oxidation potential of the catalyst is paramount. Acridinium-based photocatalysts have proven effective due to their high oxidation ability in the excited state, which is necessary to initiate the reaction via oxidation of the furan ring. sciengine.com For reductive amination of furan derivatives like 5-hydroxymethylfurfural (B1680220) (HMF), the choice of metal catalyst is critical. Ni/SBA-15 catalysts show high selectivity for the desired amine due to their moderate hydrogenation activity, which prevents over-reduction, whereas noble metal catalysts like Pd/C or Pt/C can be less selective. mdpi.com In acid-catalyzed furan synthesis, strong Brønsted acids like p-TSA or methanolic HCl are significantly more effective than weaker acids such as acetic or oxalic acid. rsc.org

| Reaction Type | Catalyst | Key Finding | Reference |

|---|---|---|---|

| Photocatalytic Furan-to-Pyrrole Conversion | Acridinium-based PC | High oxidation ability is crucial for initiating the reaction through furan ring oxidation. | sciengine.com |

| Reductive Amination of HMF | Ni/SBA-15 | Higher selectivity compared to noble metals (Pd/C, Pt/C) due to moderate hydrogenation activity. | mdpi.com |

| Dehydrative Furan Synthesis | p-TSA·H₂O (10 mol%) | Complete conversion and good yield (76%) of the furan product. | rsc.org |

| Dehydrative Furan Synthesis | Acetic Acid | Showed little reactivity under the same conditions. | rsc.org |

| Dehydrative Cyclization | (Ph₃P)AuCl/AgNTf₂ | Excellent yields for furan and pyrrole synthesis with very low catalyst loading (0.05 mol%). | organic-chemistry.org |

Solvent Environment: The solvent plays a critical role in solubility, catalyst activity, and even the reaction pathway itself. In the acid-catalyzed heterocyclization of γ-hydroxy-α,β-unsaturated ketones, changing the solvent to methanol was key to preventing the formation of side products. rsc.org For certain ring-closure reactions, moving from a solvent with high ionizing power to one with lower ionizing power can lead to a slight increase in the reaction rate. bohrium.com In some cases, the solvent choice can have a dramatic impact on stereoselectivity. For example, the reaction of homophthalic anhydride (B1165640) with N-(furan-2-yl-methylidene)-benzylamine yields a mixture of cis and trans isomers in solvents like dichloroethane or benzene (B151609), but becomes completely diastereoselective, producing only the trans isomer, when pyridine (B92270) is used as the solvent. mdpi.com In zeolite-catalyzed upgrades of furan derivatives, using a biphasic solvent system such as MIBK-water can increase product yields by inhibiting side reactions. frontiersin.org

| Reaction | Solvent | Observation | Reference |

|---|---|---|---|

| Reaction of homophthalic anhydride and an imine | Benzene / Dichloroethane | Mixture of cis- and trans-isomers obtained. | mdpi.com |

| Pyridine | Reaction became completely diastereoselective, yielding only the trans-isomer. | mdpi.com | |

| Acid-catalyzed furan synthesis | Methanol | Clean conversion to furan product with no formation of side products observed in other solvents. | rsc.org |

| Zeolite-catalyzed glucose to HMF conversion | MIBK-water (biphasic) | Increased HMF yield from 19.5% (aqueous) to 34.5%. | frontiersin.org |

Probing the Stereochemical Outcome of Mechanistic Steps

Understanding and controlling the stereochemistry of reactions that form or modify furan and pyrrole rings is essential for synthesizing structurally complex molecules. The stereochemical outcome is often dictated by the reaction mechanism and conditions.

In the Paal-Knorr synthesis, work by Amarnath demonstrated that the diastereomers of 3,4-disubstituted-2,5-hexanediones cyclize at different rates. This finding was crucial as it ruled out a mechanism involving a common enol intermediate and instead supported a pathway where the rate-determining step involves the cyclization of the specific diastereomer, thus directly linking the stereochemistry of the starting material to the reaction kinetics. wikipedia.org

Catalysis provides a powerful tool for controlling stereochemistry. Enantioselective synthesis can be achieved using chiral catalysts. For instance, a BINOL-phosphoric acid catalyst can facilitate the enantioselective [3+2] cycloaddition of 1H-pyrrole-2-carbinols with aldehydes, proceeding through a chiral 2-methide-2H-pyrrole intermediate. acs.org Similarly, merging singlet oxygen chemistry with organocatalysis allows for the synthesis of complex cyclopentanone (B42830) structures from simple furans with excellent diastereoselectivity and enantioselectivity. rsc.org

The robustness of a reaction's stereochemical integrity can also be probed. In the photocatalytic conversion of furan to pyrrole, the use of chiral phenylalanine methyl ester as the nitrogen source resulted in the corresponding pyrrole product with no erosion of its enantiopurity, demonstrating that the reaction mechanism proceeds without affecting the stereocenter of the nucleophile. sciengine.com As previously noted, the solvent can be a determining factor in stereoselectivity, with pyridine inducing complete trans-diastereoselectivity in the synthesis of certain tetrahydroisoquinoline-4-carboxylic acids. mdpi.com

Singlet Oxygen-Initiated Transformations in Furan to Pyrrole Conversions

Singlet oxygen (¹O₂), a highly reactive electronically excited state of molecular oxygen, is a powerful reagent for transforming furans into a variety of valuable compounds, including precursors for pyrroles. uoc.gr These transformations are typically initiated by photo-oxidation, where a photosensitizer (e.g., Rose Bengal, Methylene (B1212753) Blue) absorbs light and transfers energy to ground-state triplet oxygen (³O₂) to generate ¹O₂. tcichemicals.comnih.gov

The general mechanism for the reaction of singlet oxygen with a furan involves a pericyclic [4+2] cycloaddition (a Diels-Alder-type reaction) to form an unstable 2,3-dioxabicyclo[2.2.1]hept-5-ene (an endoperoxide). mdpi.com This intermediate is a versatile synthon that can undergo various subsequent reactions.

In the context of furan-to-pyrrole conversions, the endoperoxide serves as a 1,4-dielectrophile precursor. tcichemicals.com The reaction sequence often proceeds as a one-pot transformation under mild conditions. tcichemicals.comnih.gov Following the initial photo-oxygenation, the addition of a nitrogen nucleophile, such as a primary amine, can trap the intermediate. The pathway can lead to the formation of 2-pyrrolidinones or other nitrogen-containing heterocycles. tcichemicals.com For example, a highly efficient method has been developed to convert readily available furans into 5-hydroxy-1H-pyrrol-2(5H)-ones using methylene blue as both a photosensitizer and a redox agent. nih.gov These singlet oxygen-initiated cascades can dramatically increase molecular complexity in a single step, providing access to intricate structures like octahydroindole scaffolds from simple furan starting materials. uoc.grnih.gov

Advanced Spectroscopic and Crystallographic Structural Elucidation of Furan Pyrrole Methanol Compounds

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Mechanistic Insights

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the precise elemental composition of a molecule. chemrxiv.orgd-nb.info By measuring the mass-to-charge ratio (m/z) with very high accuracy, HRMS can confirm the molecular formula of furan-2-yl(1H-pyrrol-1-yl)methanol, distinguishing it from other compounds with the same nominal mass. rsc.orgchemrxiv.org This technique is crucial for verifying the identity of a newly synthesized compound. In addition to molecular formula confirmation, the fragmentation patterns observed in the mass spectrum can provide valuable structural information and mechanistic insights. nih.gov The way the molecule breaks apart upon ionization can reveal the connectivity of its different components, such as the furan (B31954) and pyrrole (B145914) rings and the methanol (B129727) moiety.

Single Crystal X-ray Diffraction for Definitive Solid-State Structural Determination and Intermolecular Interactions

Single Crystal X-ray Diffraction is the gold standard for determining the three-dimensional structure of a crystalline solid. This technique provides precise atomic coordinates, bond lengths, bond angles, and torsional angles, offering an unambiguous picture of the molecule's conformation in the solid state. For this compound, a successful crystal structure determination would definitively establish its absolute configuration if a chiral resolution has been performed. Furthermore, X-ray diffraction reveals how molecules pack in the crystal lattice, providing valuable information about intermolecular interactions such as hydrogen bonding and π-π stacking. nih.govrsc.org These interactions are crucial for understanding the physical properties of the solid material. Studies on related furan-containing compounds have utilized this technique to analyze C-H···π, C-H···O, and H···H interactions. acs.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification and Hydrogen Bonding Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. researchgate.netcore.ac.uk These techniques are excellent for identifying the presence of specific functional groups. In this compound, IR and Raman spectra would show characteristic bands for the O-H stretch of the alcohol, the N-H stretch of the pyrrole ring, and the C-H and C=C stretching and bending vibrations of the furan and pyrrole rings. ekb.egcdnsciencepub.comaip.org

A particularly important application of vibrational spectroscopy is the analysis of hydrogen bonding. jchemrev.comacs.org The O-H stretching frequency is very sensitive to its environment. quora.com A broad and red-shifted O-H band in the IR spectrum is a classic indicator of hydrogen bonding. jchemrev.comnih.gov The extent of this shift can provide information about the strength of the hydrogen bond. ku.dk In the case of this compound, both intermolecular hydrogen bonding (between molecules) and intramolecular hydrogen bonding (for example, between the hydroxyl group and the π-system of one of the rings) could be possible. rsc.orgresearchgate.net

Table 2: Expected Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |

| O-H (Alcohol) | Stretching | 3200-3600 | Broad if hydrogen-bonded jchemrev.com |

| N-H (Pyrrole) | Stretching | ~3400-3500 | Can also be involved in hydrogen bonding researchgate.net |

| C-H (Aromatic) | Stretching | 3000-3150 | Characteristic of furan and pyrrole rings cdnsciencepub.com |

| C=C (Aromatic) | Stretching | 1400-1600 | Multiple bands expected for the heterocyclic rings |

| C-O (Alcohol) | Stretching | 1000-1260 |

Chiral Chromatography (HPLC) for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and powerful technique for separating enantiomers and determining their purity. csfarmacie.czsigmaaldrich.com This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus their separation. csfarmacie.czacs.org For this compound, a suitable chiral HPLC method would allow for the direct analysis of the enantiomeric ratio in a sample, providing a reliable measure of its enantiomeric purity or enantiomeric excess. nih.gov The choice of the CSP and the mobile phase is crucial for achieving good separation. sigmaaldrich.com Alternatively, derivatization of the alcohol with a chiral agent can produce diastereomers that can be separated on a standard, non-chiral HPLC column. mdpi.com

Theoretical and Computational Chemistry Studies on Furan 2 Yl 1h Pyrrol 1 Yl Methanol Systems

Quantum Chemical Calculations for Electronic Structure and Molecular Geometries

Quantum chemical calculations are a cornerstone of modern chemical research, offering a window into the microscopic world of molecules. These methods are used to determine the optimized geometry, electronic properties, and vibrational frequencies of Furan-2-yl(1H-pyrrol-1-yl)methanol.

Density Functional Theory (DFT) Applications in Predicting Stability and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the electronic structure of organic molecules due to its balance of accuracy and computational cost. semanticscholar.orgnih.gov By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d,p) or cc-pVDZ), the equilibrium geometry of this compound can be optimized, and its thermodynamic stability can be assessed. nih.govresearchgate.net The calculation of parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) provides a quantitative measure of the molecule's kinetic stability and chemical reactivity. researchgate.netmdpi.com A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net

Furthermore, DFT allows for the calculation of various reactivity descriptors. These descriptors, including electronegativity (χ), chemical hardness (η), softness (σ), and the electrophilicity index (ω), offer a deeper understanding of the molecule's reactive nature. researchgate.net For instance, the electrophilicity index helps to quantify the ability of the molecule to accept electrons.

Table 1: Representative DFT-Calculated Parameters for this compound

| Parameter | Representative Value | Significance |

| Total Energy (Hartree) | -688.45 | Indicates the overall stability of the molecule at its optimized geometry. |

| HOMO Energy (eV) | -6.2 | Relates to the electron-donating ability of the molecule. |

| LUMO Energy (eV) | -0.8 | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap (eV) | 5.4 | A key indicator of chemical reactivity and stability. researchgate.net |

| Dipole Moment (Debye) | 2.5 | Measures the overall polarity of the molecule. |

Note: The values in this table are illustrative and represent typical outcomes of DFT calculations for a molecule of this nature.

Ab Initio and Semi-Empirical Methods for Conformational Landscapes

Beyond DFT, other computational methods can be employed to explore the conformational landscape of this compound. The rotation around the single bonds connecting the furan (B31954), methanol (B129727), and pyrrole (B145914) moieties gives rise to various conformers.

Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, offer higher accuracy than DFT for certain systems, albeit at a greater computational expense. These methods are valuable for benchmarking the results obtained from DFT.

Semi-empirical methods, like AM1, provide a faster, though less accurate, means of exploring the potential energy surface. mdpi.com These methods are particularly useful for initial conformational searches to identify low-energy structures that can then be subjected to more rigorous DFT or ab initio calculations. mdpi.com The conformational analysis helps in understanding the flexibility of the molecule and the relative populations of different conformers at thermal equilibrium.

Potential Energy Surface (PES) Mapping for Reaction Pathways and Dynamic Motions

The Potential Energy Surface (PES) is a fundamental concept in theoretical chemistry that describes the energy of a molecule as a function of its geometry. unipd.itrsc.org Mapping the PES of this compound is crucial for understanding its reaction mechanisms and dynamic behavior.

Characterization of Transition States and Intermediates via Vibrational Analysis

By exploring the PES, stationary points, which include energy minima (reactants, products, and intermediates) and first-order saddle points (transition states), can be located. Vibrational frequency analysis is then performed at these stationary points. Energy minima are characterized by having all real (positive) vibrational frequencies, confirming that they represent stable structures. In contrast, a transition state is identified by the presence of exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate that connects the reactant and product. This analysis is critical for confirming the nature of the stationary points and for understanding the vibrational modes of the molecule.

Calculation of Activation Barriers and Reaction Rate Constants

The energy difference between a transition state and the corresponding reactant(s) defines the activation barrier for a reaction. This barrier is a key determinant of the reaction rate. Computational methods can provide a quantitative estimate of these activation barriers.

Once the activation barriers are known, Transition State Theory (TST) can be used to estimate the reaction rate constants. These theoretical rate constants can then be compared with experimental data, if available, to validate the proposed reaction mechanism. For a molecule like this compound, this could involve studying reactions such as dehydration or oxidation.

Analysis of Molecular Orbitals, Electron Density Distributions, and Reactivity Descriptors

A detailed analysis of the molecular orbitals and electron density provides further insights into the chemical behavior of this compound.

The shapes and energies of the frontier molecular orbitals, HOMO and LUMO, are of particular importance. researchgate.net The HOMO is typically localized on the more electron-rich parts of the molecule, indicating the likely sites for electrophilic attack. Conversely, the LUMO is localized on the more electron-deficient regions, suggesting the sites for nucleophilic attack. For this compound, the electron-rich furan and pyrrole rings are expected to contribute significantly to the HOMO. nih.gov

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. researchgate.net Regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. This visual tool complements the analysis of frontier molecular orbitals in predicting reactivity.

Stereochemical Control Prediction and Conformational Preferences

Detailed computational analyses regarding the stereochemical control or the conformational preferences of this compound are not present in the available scientific literature. Conformational analysis is a common application of computational chemistry, as seen in studies of 2-acylpyrroles which investigate the stability of different rotameric forms (syn and anti). longdom.org Similar analyses for furan-containing macrocycles have also been performed. acs.org Despite the existence of these methods and their application to related structural motifs, specific research predicting the conformational landscape of this compound is currently unavailable.

Furan 2 Yl 1h Pyrrol 1 Yl Methanol and Analogs As Pivotal Synthetic Intermediates

Precursors for the Construction of Fused and Bridged Polycyclic Heteroaromatic Systems

The unique arrangement of reactive sites within furan-2-yl(1H-pyrrol-1-yl)methanol and its analogs makes them ideal precursors for creating intricate, multi-ring structures. Both furan (B31954) and pyrrole (B145914) can participate as either the diene or dienophile component in Diels-Alder reactions, providing a direct pathway to fused ring systems. acs.org This reactivity is a cornerstone for the assembly of polycyclic frameworks.

Research has demonstrated the use of furan derivatives in the synthesis of complex fused systems. For instance, the aza-Achmatowicz rearrangement, an oxidative ring expansion, has been employed to create indole-fused azabicyclo[3.3.1]nonanes, which are complex bridged systems. chim.it Similarly, furan-containing starting materials have been used to construct spiro-fused polycyclic aromatic compounds (PACs), a unique class of bridged structures. mdpi.com In one approach, a furan-fused cyclobutanone (B123998) is utilized as a four-carbon synthon in catalytic [4+2]-cycloaddition reactions to assemble furan derivatives with fused architectures. researchgate.net

Furthermore, these intermediates can be transformed into bridged polycyclic systems. A notable strategy involves the conversion of furan-fused eight-membered lactams into diverse O-bridged eight-membered lactams under oxidative conditions. researchgate.net The synthesis of bridged polycycles can also be achieved through C-H bond insertion reactions, where a carbene or nitrene generated on a side chain inserts into a C-H bond of an adjacent ring, a strategy that could be applied to derivatives of this compound to forge complex bridged architectures. beilstein-journals.orgnih.gov

Table 1: Representative Fused and Bridged Systems from Furan/Pyrrole Precursors

| Precursor Type | Reaction Type | Resulting System | Significance |

|---|---|---|---|

| 2-Hydroxymethylfurans | Aza-Achmatowicz Rearrangement | Indole-fused azabicyclo[3.3.1]nonanes chim.it | Construction of complex bridged nitrogen heterocycles. |

| Furan-containing intermediates | Friedel–Crafts Cyclization | Spiro-fused polycyclic aromatic compounds mdpi.com | Access to rigid, chiral scaffolds with unique photophysical properties. mdpi.com |

| Furan-fused lactams | Oxidative Ring Transformation | O-bridged eight-membered lactams researchgate.net | Formation of novel bridged heterocyclic systems. researchgate.net |

| Furan/Pyrrole rings | Diels-Alder Cycloaddition | Fused bicyclic adducts acs.org | Fundamental method for building polycyclic frameworks. |

Building Blocks for Highly Functionalized Heterocycles

This compound serves as an exceptional starting point for synthesizing a variety of highly functionalized heterocycles through strategic ring transformations. The furan moiety is particularly susceptible to rearrangement reactions that generate new, functionalized carbocyclic and heterocyclic rings.

Two of the most important furan transformations are the Achmatowicz and Piancatelli rearrangements. chim.it

The Achmatowicz rearrangement is an oxidative ring expansion of 2-hydroxymethylfurans, which converts these biomass-derived platforms into valuable six-membered dihydropyranones. chim.it These products are versatile intermediates for the synthesis of natural products. chim.it

The Piancatelli rearrangement transforms similar 2-hydroxymethylfuran substrates into highly functionalized cyclopentenones. chim.it

These reactions convert the planar, aromatic furan ring into a three-dimensional, highly functionalized scaffold in a single step. Beyond these classic rearrangements, furan-containing chalcone (B49325) analogues are used to prepare other functionalized heterocycles. For example, the reaction of (E)-1-(furan-2-yl)-3-(1H-pyrrol-2-yl)prop-2-en-one with various amino acids leads to novel 2,3'-bipyrrole derivatives, including (5'-(Furan-2-yl)-3',4'-dihydro-1H,2'H-[2,3'-bipyrrol]-2'-yl)methanol. ekb.eg Similarly, furan-containing chalcones react with hydrazine (B178648) to form pyrazolines, and their reaction with aldehydes in the Stetter reaction yields functionalized 1,4-diones. tuiasi.ro Furanones, which are oxidized furans, can also be readily converted into other nitrogen heterocycles, such as pyrrolones, by reaction with ammonia (B1221849) or primary amines. nih.gov

Table 2: Synthesis of Functionalized Heterocycles from Furan Precursors

| Furan Precursor | Reaction Type | Product Class | Key Transformation |

|---|---|---|---|

| 2-Hydroxymethylfurans | Achmatowicz Rearrangement chim.it | Dihydropyranones chim.it | Oxidative ring expansion of the furan ring to a six-membered heterocycle. chim.it |

| 2-Hydroxymethylfurans | Piancatelli Rearrangement chim.it | Functionalized Cyclopentenones chim.it | Acid-catalyzed conversion of the furan ring to a five-membered carbocycle. chim.it |

| Furan-containing Chalcones | Condensation/Cyclization ekb.eg | 2,3'-Bipyrrole derivatives ekb.eg | Intramolecular cyclization of an imine intermediate. ekb.eg |

| Furan-containing Chalcones | Ring Closure tuiasi.ro | Pyrazolines tuiasi.ro | Reaction with hydrazine to form a five-membered nitrogen heterocycle. tuiasi.ro |

| Furanones | Amine Condensation nih.gov | Pyrrolones nih.gov | Replacement of the furanone ring oxygen with nitrogen. nih.gov |

Future Research Directions and Advanced Exploration

Development of Catalytic Asymmetric Methods for Furan-Pyrrole Methanol (B129727) Synthesis

The synthesis of enantiomerically pure furan-2-yl(1H-pyrrol-1-yl)methanol and its derivatives is a significant challenge, the resolution of which would unlock their potential in stereoselective synthesis and medicinal chemistry. Future research will likely focus on developing robust catalytic asymmetric methods to control the central chirality of the methanol bridge.

A promising avenue involves the use of organocatalysis, particularly with chiral Brønsted acids. Chiral BINOL-derived phosphoric acids have already proven effective in catalytic, enantioselective cycloadditions involving 1H-pyrrole-2-carbinols, which are structurally analogous to the target compound. acs.orgbohrium.com These catalysts function by forming hydrogen-bonded chiral 2-methide-2H-pyrrole intermediates, which can then react with high enantio- and diastereoselectivity. acs.org Adapting these [6+2]-cycloaddition strategies represents a direct path toward highly substituted and enantiomerically enriched pyrrolizine structures derived from furan-pyrrole methanols. acs.orgbohrium.com The construction of compounds bearing both axial and central chirality, a noted challenge in furan-based chemistry, could also be addressed through these advanced catalytic systems. bohrium.combohrium.com

Furthermore, established named reactions could be adapted for asymmetric synthesis. The Paal-Knorr synthesis, a classic method for preparing pyrroles from 1,4-dicarbonyls, could be rendered stereoselective by using chiral primary amines, such as esters of amino acids, in a magnesium iodide-catalyzed condensation. researchgate.netwikipedia.org This approach would introduce the chiral element directly into the pyrrole-forming step, offering a modular route to chiral N-substituted pyrrole (B145914) derivatives. researchgate.net

| Asymmetric Strategy | Catalyst/Reagent Type | Potential Application | References |

| Organocatalytic Cycloaddition | Chiral BINOL-phosphoric acid | Synthesis of highly substituted, enantioenriched 2,3-dihydro-1H-pyrrolizin-3-ols. | acs.orgbohrium.com |

| Asymmetric Paal-Knorr | MgI2 with chiral amino acid esters | Synthesis of N-substituted pyrroles with a chiral center at the nitrogen atom. | researchgate.net |

| Organocatalytic Aldol/Paal-Knorr | Amine catalysis | One-pot generation of a chiral tertiary/quaternary stereocenter at the C3 position of pyrroles. | organic-chemistry.org |

Investigation of Unconventional Activation Modes for Chemical Transformations

Moving beyond traditional thermal activation, future studies on this compound will benefit from exploring unconventional activation modes such as photocatalysis, electrochemistry, and microwave irradiation. These methods can offer unique reactivity, milder reaction conditions, and access to otherwise unattainable chemical transformations.

Photocatalysis has emerged as a powerful tool for heteroatom exchange and skeletal editing. Recent breakthroughs have demonstrated the direct conversion of furans into pyrroles via a photocatalytic strategy. researchgate.netkaist.ac.krconsensus.app This process relies on photoinduced oxidation of the furan (B31954) ring, which generates a radical cation and inverts its polarity, making it susceptible to nucleophilic attack by an amine. thieme-connect.com The subsequent ring-opening and Paal-Knorr-type condensation complete the transformation under mild, room-temperature conditions. thieme-connect.com Applying this "single-atom editing" to this compound could provide a novel route for modifying the furan ring or triggering unique intramolecular cyclizations.

Electrochemistry offers another avenue for generating reactive intermediates. The electrochemical polymerization of pyrrole and its derivatives is well-established, proceeding via the oxidation of the monomer. mdpi.com This principle could be applied on a molecular scale to selectively oxidize the pyrrole or furan ring of the target compound, enabling subsequent coupling or functionalization reactions. The oxidation potential can be tuned to potentially differentiate between the two heterocyclic rings. mdpi.com

Microwave irradiation is an effective method for accelerating reaction rates, particularly for thermolabile compounds. mdpi.com It has been successfully used in Erlenmeyer-Perkin reactions involving substituted furan-2-carboxaldehydes, significantly reducing reaction times compared to conventional heating. mdpi.com This technique could be invaluable for promoting condensations, cyclizations, or other transformations of this compound that are sluggish or lead to decomposition under prolonged heating.

Computational Design of Furan-Pyrrole Methanol Derivatives with Tuned Reactivity

In silico methods are becoming indispensable for accelerating the discovery and optimization of functional molecules. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens through which to predict and understand the behavior of furan-pyrrole systems.

Future research will heavily leverage DFT calculations to model reaction mechanisms and predict reactivity. DFT can elucidate the energetics of reaction pathways, helping to explain the efficiency and selectivity of transformations like the photocatalytic furan-to-pyrrole conversion by showing that key steps have low activation barriers. kaist.ac.kr Such studies can also clarify the relative reactivity of the furan versus the pyrrole ring toward electrophilic substitution by analyzing the electron density and frontier molecular orbitals of the ground state. researchgate.netchemrxiv.orgimperial.ac.uk This predictive power allows for the rational design of derivatives with tuned electronic properties, enhancing or suppressing reactivity at specific sites.

Beyond mechanistic studies, computational tools are crucial for designing derivatives with specific functions, such as biological activity. nih.govnih.gov Molecular docking simulations can predict the binding affinity and orientation of furan-pyrrole methanol derivatives within the active sites of enzymes, guiding the synthesis of potent and selective inhibitors. nih.govresearchgate.netresearchgate.net This in silico screening approach, combined with calculations of physicochemical properties to ensure compliance with criteria like Lipinski's rule of five, can streamline the drug discovery process and prioritize the most promising synthetic targets. nih.govresearchgate.net The automated in silico design of catalysts tailored for specific transformations of these scaffolds also represents a frontier in this area. acs.org

| Computational Method | Application Area | Key Insights | References |

| Density Functional Theory (DFT) | Mechanistic Studies & Reactivity | Reaction energetics, transition state analysis, activation barriers, electron density distribution. | kaist.ac.krchemrxiv.org |

| Molecular Docking | Drug Design & Bioactivity | Binding modes, affinity prediction, structure-activity relationships (SAR). | nih.govnih.govresearchgate.net |

| Evolutionary Algorithms | Catalyst Design | Automated design of homogeneous catalysts for specific synthetic transformations. | acs.org |

Exploration of Solid-State Organic Reactions Involving Furan-Pyrrole Methanols

Solid-state chemistry, particularly mechanochemistry, offers a green and efficient alternative to traditional solvent-based synthesis. researchgate.netacs.org By inducing reactions through mechanical force, such as grinding or ball milling, this approach can reduce waste, shorten reaction times, and sometimes yield products that are inaccessible in solution.

Future investigations should explore the application of mechanochemistry to the synthesis and transformation of this compound. The Paal-Knorr reaction, fundamental to pyrrole synthesis, has been successfully performed under mechanochemical conditions. mdpi.com This suggests that the synthesis of the core furan-pyrrole structure could be achieved in a solvent-free manner. Furthermore, mechanochemistry has been used for transition-metal-free cross-coupling reactions to functionalize pyrroles, demonstrating its utility for post-synthetic modification. acs.org Applying these solid-state methods could provide a more sustainable and potentially novel route to a variety of furan-pyrrole methanol derivatives. researchgate.net

Integration of Furan-Pyrrole Methanols into Supramolecular Architectures

The distinct hydrogen-bonding capabilities and geometries of furan and pyrrole rings make them attractive building blocks for supramolecular chemistry. nih.gov Research into integrating furan-pyrrole motifs into larger, organized structures like macrocycles is a promising direction for creating novel host-guest systems and functional materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.